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This guide provides a comprehensive technical overview of the crystal structure of 6,7-Dihydro-

5H-pyrrolo[1,2-a]imidazole. The information herein is synthesized from peer-reviewed

crystallographic studies to offer an in-depth understanding of its molecular architecture and its

implications for materials science and drug development.

Introduction: The Significance of the Pyrrolo[1,2-
a]imidazole Scaffold
The 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole moiety is a fused heterocyclic system of significant

interest in medicinal chemistry and materials science.[1] Derivatives of this scaffold have

shown promise in various therapeutic areas. For instance, dimiracetam, a nootropic drug, is

based on this core structure.[1] Furthermore, certain derivatives act as potent and selective

α1A-adrenergic receptor partial agonists.[1] The stability and tunable nature of this fused ring

system also make it a valuable component in the design of ionic liquids for applications such as

electrolytes in fuel cells and batteries.[2][3] A thorough understanding of the crystal structure of

the parent compound, 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole, is crucial for elucidating
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structure-activity relationships and for the rational design of novel derivatives with enhanced

properties.

Molecular and Crystal Structure
The crystal structure of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole (C₆H₈N₂) has been determined

by single-crystal X-ray diffraction at a temperature of 100 K.[2][3] The analysis reveals a

monoclinic crystal system with the space group P2₁/n.[2][3]

Molecular Conformation
The molecule consists of a planar imidazole ring fused to a non-planar pyrrolidine ring.[2] The

pyrrolidine ring adopts an envelope conformation, a feature that likely helps to alleviate

torsional strain within the five-membered ring.[2][3] In this conformation, the C5 atom is out of

the plane formed by the other four atoms of the ring by 0.317 (2) Å.[2] The dihedral angle

between the imidazole ring and the planar portion of the pyrrolidine ring is 3.85 (9)°.[2]

Below is a diagram illustrating the molecular structure of 6,7-Dihydro-5H-pyrrolo[1,2-

a]imidazole.

Caption: Molecular structure of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole.

Crystallographic Data
The key crystallographic parameters for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole are

summarized in the table below.
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Parameter Value Reference

Chemical Formula C₆H₈N₂ [2][3]

Formula Weight 108.14 g/mol [4][5]

Crystal System Monoclinic [2][3]

Space Group P2₁/n [2][3]

a (Å) 7.7839 (4) [2]

b (Å) 7.9145 (4) [2]

c (Å) 9.0489 (5) [2]

α (°) 90 [2]

β (°) 109.829 (2) [2]

γ (°) 90 [2]

Volume (Å³) 524.47 (5) [2]

Z 4 [2]

Temperature (K) 100 [2][3]

Density (calculated) (g/cm³) 1.369 [2]

Absorption Coefficient (mm⁻¹) 0.09 [2]

F(000) 232 [2]

Intramolecular Geometry
Selected bond lengths and angles are presented in the following table to provide a quantitative

description of the molecular geometry.
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Bond Length (Å) Angle Angle (°)

N1—C7a 1.383 (2) C7a—N1—C5 109.91 (12)

N1—C5 1.465 (2) C7a—N1—C2 108.51 (12)

C2—N3 1.321 (2) C5—N1—C2 141.57 (13)

C2—H2 0.9500 N3—C2—N1 110.98 (13)

N3—C7a 1.353 (2) C2—N3—C7a 107.41 (13)

C5—C6 1.543 (2) N1—C5—C6 103.71 (12)

C6—C7 1.528 (2) C7—C6—C5 105.74 (12)

C7—C7a 1.492 (2) C6—C7—C7a 104.97 (12)

Data sourced from Morales-Collazo et al. (2020)[2]

Supramolecular Assembly
The crystal cohesion of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole is achieved through C—H⋯N

hydrogen bonds.[2][3] These intermolecular interactions play a crucial role in the packing of the

molecules in the crystal lattice. The fused ring system also provides steric protection to the α-

carbon atom attached to the non-bridging nitrogen atom of the imidazole ring, which

contributes to the compound's stability.[2][3]

Experimental Protocols
The following sections detail the methodologies for the synthesis, crystallization, and structural

determination of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole.

Synthesis
The synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole is a multi-step process.[2]

Step 1: Imidate Formation

A solution of the starting imidate is prepared.
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After 24 hours of reaction, a white precipitate is formed.

The precipitate is washed with ether and dried under vacuum to yield the imidate.

Step 2: Amidine Formation and Cyclization

To a solution of the imidate (34 g, 198 mmol) in dichloromethane (200 ml), add

aminoacetaldehyde (20.78 g, 198 mmol) and triethylamine (60 g, 593 mmol).

Heat the mixture to 333 K for 2 hours to afford the amidine intermediate.

Dry the amidine intermediate under vacuum.

Stir the amidine in formic acid at 353 K for 20 hours.

Add solid sodium bicarbonate to the solution to raise the pH to 10.

Extract the solution with dichloromethane (3 x 100 ml) and dry over anhydrous Na₂SO₄.

Filter and evaporate the solvent under reduced pressure.

Purify the resulting solid by sublimation to afford a crystalline solid (12.7 g, 60% yield in two

steps).

Crystallization
Single crystals suitable for X-ray diffraction can be grown by slow sublimation.[2][6]

Place the purified solid in a sublimation apparatus.

Heat the apparatus to 313 K under a pressure of 1.5 mbar.

Large, colorless prismatic crystals will grow over time.

A smaller crystal can be cut from a larger one for data collection.

X-ray Data Collection and Structure Refinement
The following diagram outlines the workflow for X-ray data collection and structure refinement.
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Experimental Workflow

Select Suitable Crystal

Mount Crystal on Diffractometer

X-ray Data Collection at 100 K

Data Processing & Reduction

Structure Solution (Direct Methods)

Structure Refinement (Full-Matrix Least-Squares)

Validation & Finalization

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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